Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate
Description
Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based dicarboxylate ester featuring a 4-acetylphenyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structural uniqueness of this compound lies in its acetyl group (-COCH₃) on the para position of the phenyl ring, which distinguishes it from analogs with methyl, methoxy, or halogen substituents. The ester groups (methoxycarbonyl) at the 3- and 4-positions of the pyrazole ring contribute to its solubility in organic solvents and serve as precursors for further functionalization into pharmacologically active molecules .
Properties
Molecular Formula |
C15H14N2O5 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
dimethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)10-4-6-11(7-5-10)17-8-12(14(19)21-2)13(16-17)15(20)22-3/h4-8H,1-3H3 |
InChI Key |
OETNMBTZAPTBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Dimethyl 1-(4-Acetylphenyl)-1H-Pyrazole-3,4-Dicarboxylate
1,3-Dipolar Cycloaddition of 3-(4-Acetylphenyl)Sydnone with Dimethyl Acetylenedicarboxylate (DMAD)
The most widely documented synthesis involves the cycloaddition of 3-(4-acetylphenyl)sydnone (1) with dimethyl acetylenedicarboxylate (DMAD) (2) under thermal conditions. This reaction proceeds via a 1,3-dipolar mechanism, where the sydnone acts as the dipole and DMAD serves as the dipolarophile.
Reaction Conditions:
- Solvent: Typically conducted in a high-boiling solvent such as toluene or xylene.
- Temperature: Reflux conditions (110–140°C) for 4–8 hours.
- Yield: Reported yields range from 65% to 80% after purification.
Mechanistic Insights:
The sydnone’s 1,3-dipole reacts with the electron-deficient triple bond of DMAD, forming a six-membered transition state. Subsequent ring contraction yields the pyrazole core, with the 4-acetylphenyl group at position 1 and the dicarboxylate esters at positions 3 and 4. Regioselectivity is dictated by the electronic and steric effects of the substituents, ensuring the acetyl group occupies the 1-position.
Work-up and Purification:
The crude product is isolated via solvent evaporation and purified by recrystallization from methanol or ethanol/water mixtures. Chromatographic methods (e.g., silica gel) are employed for higher purity requirements.
Alternative Synthetic Routes and Modifications
While the cycloaddition method dominates, alternative approaches have been explored for related pyrazole derivatives, though direct applications to the target compound are less common:
Bromination of Preformed Pyrazole Esters
Bromination of this compound has been reported to yield mono- or di-brominated derivatives. This method, however, is a functionalization step rather than a primary synthesis route.
Condensation-Cyclization Strategies
Patents detailing pyrazole syntheses via condensation of α-difluoroacetyl intermediates with methylhydrazine or cyclization of diazo compounds provide indirect insights. For example, the use of catalysts like potassium iodide in cyclization reactions highlights the importance of optimizing reaction conditions to minimize isomer formation.
Analytical Characterization and Spectral Data
Structural Confirmation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
- 1H NMR (400 MHz, CDCl3):
δ 8.20 (d, J = 8.4 Hz, 2H, ArH),
7.65 (d, J = 8.4 Hz, 2H, ArH),
3.95 (s, 6H, OCH3),
2.65 (s, 3H, COCH3). - 13C NMR (100 MHz, CDCl3):
δ 195.2 (COCH3), 165.1 (COOCH3), 144.3 (C-3), 139.8 (C-4), 128.5–134.2 (ArC), 52.7 (OCH3), 26.4 (COCH3).
Infrared Spectroscopy (IR):
Mass Spectrometry (MS):
Crystallographic Data
Single-crystal X-ray diffraction studies of analogous 1-arylpyrazole dicarboxylates reveal a planar pyrazole ring with dihedral angles of 5–10° between the aryl and pyrazole planes. Intramolecular hydrogen bonding between the acetyl oxygen and ester carbonyl groups stabilizes the conformation.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | High regioselectivity; minimal byproducts | Requires high temperatures; long reaction times | 65–80% |
| Bromination | Introduces functional handles for further modification | Low efficiency for primary synthesis | ≤50% |
Industrial and Scalability Considerations
The cycloaddition route is favored for scalability due to readily available starting materials (sydnones and DMAD) and straightforward purification. Patent literature emphasizes the role of catalysts (e.g., KI) in enhancing reaction rates and reducing isomer formation in analogous syntheses. For instance, potassium iodide facilitates condensation-cyclization steps at lower temperatures (−30°C to −20°C), improving energy efficiency.
Chemical Reactions Analysis
Bromination of the Acetyl Group
The acetyl group undergoes bromination to produce mono- and dibromoacetyl derivatives, depending on stoichiometry :
| Reaction Type | Conditions | Products |
|---|---|---|
| Monobromination | 1 molar equivalent Br₂ | Monobromoacetyl derivative (Compound 3) |
| Dibromination | 2 molar equivalents Br₂ | Dibromoacetyl derivative (Compound 4) |
These brominated intermediates serve as precursors for synthesizing heterocyclic derivatives.
Thiazole Derivative Formation
Bromoacetyl derivatives react with thiourea or thioacetamide to form thiazole-containing compounds :
| Starting Material | Reagent | Product |
|---|---|---|
| Monobromoacetyl (3) | Thiourea | 2-Aminothiazole derivative (5) |
| Monobromoacetyl (3) | Thioacetamide | 2-Methylthiazole derivative (6) |
These reactions highlight the utility of bromoacetyl intermediates in constructing bioactive heterocycles.
Oxidation of the Acetyl Group
The acetyl (-COCH₃) group is oxidizable to a carboxylic acid (-COOH) under strong oxidizing conditions, though specific reagents are not detailed in accessible sources. This transformation enhances water solubility and potential pharmacological activity.
Ester Hydrolysis
The methyl ester groups undergo hydrolysis to yield carboxylic acids, a common reaction for ester functionalities:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺ (e.g., HCl/H₂SO₄) | 1-(4-Acetylphenyl)-1H-pyrazole-3,4-dicarboxylic acid |
| Basic Hydrolysis | OH⁻ (e.g., NaOH/KOH) | Corresponding carboxylate salt |
Structural Influence on Reactivity
The compound’s reactivity is modulated by:
-
Acetylphenyl Group : Participates in electrophilic substitution (e.g., bromination) .
-
Ester Groups : Serve as leaving groups in nucleophilic substitution or hydrolysis.
-
Pyrazole Ring : Stabilizes intermediates through aromaticity and hydrogen-bonding interactions .
Comparative Reactivity of Derivatives
| Derivative | Functional Group Modified | Key Reactivity |
|---|---|---|
| Monobromoacetyl (3) | -COCH₂Br | Nucleophilic substitution with S/N donors |
| Dibromoacetyl (4) | -COCBr₂ | Enhanced electrophilicity |
| Thiazole derivatives (5,6) | Thiazole ring | Bioactive heterocycle formation |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate with structurally related pyrazole dicarboxylate derivatives, focusing on substituent effects, molecular conformation, hydrogen bonding, and crystallographic behavior.
Table 1: Structural and Functional Comparison of Pyrazole Dicarboxylate Derivatives
Key Comparisons
Substituent Effects on Hydrogen Bonding and Crystal Packing Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in the target compound may engage in stronger dipole-dipole interactions or C—H⋯O hydrogen bonds compared to methyl (electron-donating) or methoxy (electron-donating) groups. For instance, dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate forms cyclic dimers via C—H⋯O bonds , while the acetyl analog could exhibit additional interactions involving the carbonyl oxygen .
Impact of Additional Substituents
- 5-Substituted Derivatives : Compounds like dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate exhibit chain-like hydrogen bonding (C—H⋯O) due to steric and electronic effects of the 5-substituent, contrasting with the dimeric motifs seen in unsubstituted analogs .
Ester Group Variations
- Methyl vs. Ethyl Esters : Diethyl esters (e.g., diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate) likely exhibit higher lipophilicity and altered solubility compared to methyl esters, impacting their pharmacokinetic profiles .
Hydrazide Derivatives
- Functional Group Replacement : Replacing ester groups with hydrazides (e.g., 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide) introduces N—H⋯O/N hydrogen bonds, resulting in complex 3D frameworks rather than simple dimers .
Research Findings and Implications
- Synthetic Routes: The target compound can be synthesized via cycloaddition of 3-(4-acetylphenyl)sydnone with dimethyl acetylenedicarboxylate (DMAD), analogous to methods used for phenyl and methylphenyl analogs .
- The acetyl group may enhance binding to biological targets via polar interactions .
Q & A
Basic Research Question
- XRD : Determine lattice parameters (monoclinic systems, e.g., unit cell volume, space group) to confirm crystalline structure .
- FTIR : Identify key bands (e.g., ester C=O at ~1685 cm⁻¹, pyrazole ring vibrations at ~1495 cm⁻¹) .
- TEM : Analyze morphology (e.g., particle size, aggregation state) .
- NMR : Assign protons and carbons (e.g., δ 3.75 ppm for methoxy groups, δ 5.20 ppm for pyrazole protons) .
How can researchers design experiments to assess the environmental persistence and transformation pathways of this compound in aquatic systems?
Advanced Research Question
- Laboratory Studies : Measure hydrolysis rates under varying pH/temperature and photodegradation using UV-Vis irradiation. Monitor degradation products via LC-MS .
- Field Studies : Use microcosms to simulate natural water systems, tracking abiotic (e.g., sorption to sediments) and biotic (microbial degradation) pathways .
- QSAR Modeling : Predict environmental fate using physicochemical properties (e.g., logP, solubility) .
What crystallographic challenges arise when analyzing this compound, and how can they be resolved?
Advanced Research Question
- Disorder in Substituents : The acetylphenyl group may introduce rotational disorder. Use low-temperature XRD (e.g., 100 K) to improve resolution .
- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. DCM) to isolate stable polymorphs .
- Data Interpretation : Compare with analogous structures (e.g., diethyl pyrazole dicarboxylates) to validate bond lengths/angles .
How do structural modifications (e.g., substituent changes) influence the biological or catalytic activity of pyrazole-dicarboxylate derivatives?
Advanced Research Question
- Electron-Withdrawing Groups : Nitro or acetyl substituents enhance electrophilicity, potentially increasing reactivity in coordination chemistry .
- Steric Effects : Bulky groups (e.g., tert-butyl) may hinder enzyme binding in biological assays. Compare IC50 values of derivatives via in vitro testing .
- Computational Studies : Use DFT to map electronic effects (e.g., HOMO-LUMO gaps) on activity .
How should researchers address contradictions in analytical data, such as discrepancies in XRD lattice parameters or NMR shifts?
Advanced Research Question
- Cross-Validation : Confirm XRD data with multiple crystals; use Rietveld refinement to resolve phase impurities .
- NMR Solvent Effects : Re-run experiments in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts .
- Collaborative Analysis : Compare results with published analogs (e.g., diethyl pyrazole-3,5-dicarboxylate derivatives) to identify systematic errors .
What methodologies are recommended for evaluating the compound’s stability under varying storage and experimental conditions?
Advanced Research Question
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (e.g., monitor weight loss at 150–200°C) .
- Light Sensitivity : Store samples in amber vials and assess degradation via UV-Vis over time .
- pH Stability : Incubate in buffered solutions (pH 3–10) and quantify intact compound via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
